molecular formula C13H18O9 B119531 beta-D-Ribofuranose 1,2,3,5-tetraacetate CAS No. 13035-61-5

beta-D-Ribofuranose 1,2,3,5-tetraacetate

Cat. No.: B119531
CAS No.: 13035-61-5
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-FDYHWXHSSA-N
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Mechanism of Action

Target of Action

Beta-D-Ribofuranose 1,2,3,5-tetraacetate, also known as Tetra-O-acetyl-beta-D-ribofuranose, is a biochemical reagent . It is primarily used as a starting material for nucleoside synthesis . Nucleosides are key components of many biological molecules, including RNA and DNA, and play crucial roles in numerous biological processes.

Mode of Action

The compound interacts with its targets through a process known as acetylation. This process involves the transfer of an acetyl group from the compound to the nucleoside molecule. The acetylation of nucleosides can influence their chemical properties and biological activities, potentially leading to changes in their function .

Result of Action

This compound is a precursor in the synthesis of nucleosides with antiproliferative activity against cancer cells . This suggests that the compound could potentially influence cellular processes related to cell proliferation and growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be relatively stable under room temperature conditions . It should be stored under inert gas and away from moisture to prevent degradation .

Safety and Hazards

When handling beta-D-Ribofuranose 1,2,3,5-tetraacetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Beta-D-Ribofuranose 1,2,3,5-tetraacetate is used in the synthesis of new pyrimidine nucleoside analogs related to uridine . These analogs have potential applications in the treatment of cancer, indicating a promising direction for future research .

Properties

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-FDYHWXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057632
Record name 1,2,3,5-Tetraacetyl-.-d-ribofuranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13035-61-5
Record name β-D-Ribofuranose, 1,2,3,5-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13035-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetraacetyl-beta-D-ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Tetraacetyl-.-d-ribofuranose
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Record name 1,2,3,5-tetraacetyl-beta-D-ribofuranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and what is its primary use in scientific research?

A1: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose, often abbreviated as TAR, is a peracetylated derivative of the sugar ribose. It serves as a crucial building block in the synthesis of nucleosides, the fundamental components of DNA and RNA. TAR acts as a synthetic precursor to the ribose sugar found in these molecules. []

Q2: How is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose employed in the synthesis of nucleosides?

A2: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is reacted with various heterocyclic bases (like purines or pyrimidines) under specific conditions, leading to the formation of a nucleoside analog. This process, often catalyzed by Lewis acids like stannic chloride or trimethylsilyl triflate, results in the formation of a glycosidic bond between the sugar and the base. [, ]

Q3: Can you provide an example of a specific nucleoside synthesized using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and its potential biological activity?

A3: Researchers successfully synthesized 1-deazaadenosine, a nucleoside analog, by using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose as a starting material. [] 1-deazaadenosine demonstrated promising in vitro antitumor activity against several cancer cell lines, including HeLa, KB, P388, and L1210 leukemia cells. []

Q4: Beyond nucleoside synthesis, how else is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose used in research?

A4: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is employed as a model compound to study how the sugar moiety within DNA responds to low-energy electrons. This is particularly relevant in understanding DNA damage induced by ionizing radiation. []

Q5: How does 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interact with low-energy electrons, and what are the implications for DNA damage?

A5: Studies utilizing mass spectrometry revealed that 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose exhibits intense resonances upon interaction with low-energy electrons, particularly near 0 eV and between 1.6-1.8 eV. [] These resonances, attributed to the capture of electrons by the molecule, can trigger the breakdown of the molecule, leading to fragmentation. This fragmentation, characterized by single bond ruptures and complex rearrangements, provides insights into the potential mechanisms of DNA single-strand breaks induced by low-energy electrons. []

Q6: Does the presence of acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose influence its interaction with electrons?

A6: Yes, the acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose play a significant role in its electron capturing ability. The strong resonances observed in the 1.6-1.8 eV range are attributed to shape resonances where the extra electron localizes on the acetyl groups positioned outside the ribose ring. [] This highlights the influence of substituents on electron attachment and subsequent fragmentation patterns.

Q7: What analytical techniques are commonly employed to study the reactions and products formed when using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in synthesis or electron attachment studies?

A7: Mass spectrometry is a key technique used to analyze the fragment ions produced when 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interacts with low-energy electrons. [] This method helps identify the specific bonds broken and the types of fragmentation pathways favored during the process. In the context of nucleoside synthesis, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to characterize and purify the synthesized nucleoside products. [, ]

Q8: Are there any known alternatives or substitutes for 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in nucleoside synthesis?

A8: While 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is a widely used precursor for ribose in nucleoside synthesis, alternative strategies utilize other protected ribose derivatives. These alternatives may offer advantages in terms of reaction conditions, regioselectivity, or ease of deprotection. Researchers continually explore and develop new synthetic approaches to optimize nucleoside synthesis. []

Q9: What are the future directions for research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose?

A9: Future research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is likely to focus on:

  • Developing new nucleoside analogs with enhanced pharmacological properties: This includes improving their potency, selectivity, and bioavailability while minimizing toxicity. [, ]
  • Further elucidating the mechanisms of DNA damage induced by low-energy electrons: This includes studying the effects of different electron energies and the influence of the molecular environment on DNA strand breaks. []
  • Exploring the use of 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in the synthesis of novel biomaterials and drug delivery systems: This could involve exploiting its biocompatibility and potential for targeted delivery. []

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